4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
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Overview
Description
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a synthetic organic compound with the molecular formula C23H23F2N3. It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and aniline groups.
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of drugs such as flunarizine and lomerizine
Cellular Effects
It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 517.3°C at 760 mmHg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with halogenated aniline under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
- 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
- 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride
Uniqueness
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFRMWIFXULOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661710 |
Source
|
Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-65-8 |
Source
|
Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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